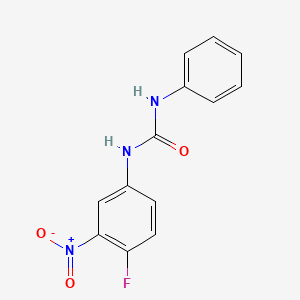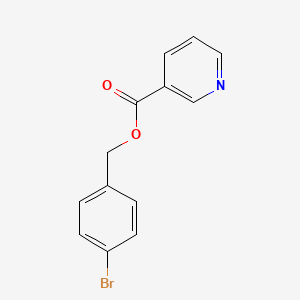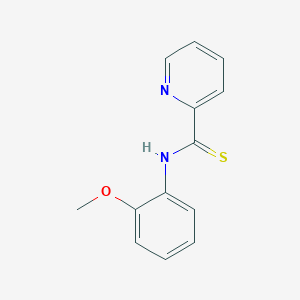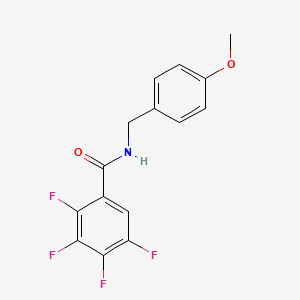
5-(4-chlorophenyl)-3-(2-methylbenzylidene)-2(3H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chlorophenyl)-3-(2-methylbenzylidene)-2(3H)-furanone, also known as MXC, is a synthetic compound that belongs to the family of organochlorine pesticides. It was first synthesized in the 1970s to replace the highly toxic and persistent DDT. MXC has been widely used in agriculture to control pests and as a growth promoter for livestock. However, its use has been restricted due to its potential adverse effects on human health and the environment.
Wirkmechanismus
5-(4-chlorophenyl)-3-(2-methylbenzylidene)-2(3H)-furanone acts as an estrogen receptor agonist, binding to and activating the estrogen receptor. It also inhibits the activity of aromatase, an enzyme that converts androgens to estrogens. These actions lead to an increase in estrogenic activity and a decrease in androgenic activity, disrupting the normal balance of hormones in the body.
Biochemical and Physiological Effects
This compound has been shown to affect a wide range of physiological processes, including the development and function of the reproductive system, metabolism, and immune function. It has been found to alter gene expression, leading to changes in the levels of proteins involved in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-chlorophenyl)-3-(2-methylbenzylidene)-2(3H)-furanone has been used as a model compound for studying the mechanisms of endocrine disruption and reproductive toxicity. Its synthetic nature and well-defined chemical structure make it a useful tool for investigating the effects of environmental contaminants on the endocrine system. However, its use is limited by its potential toxicity and the need for specialized equipment and expertise to handle and dispose of it safely.
Zukünftige Richtungen
There are several areas of research that could benefit from further investigation into the effects of 5-(4-chlorophenyl)-3-(2-methylbenzylidene)-2(3H)-furanone. These include:
- The long-term effects of exposure to this compound on human health and the environment.
- The mechanisms of this compound-induced reproductive toxicity and infertility.
- The effects of this compound on other physiological processes, such as metabolism and immune function.
- The development of safer alternatives to this compound for use in agriculture and livestock production.
In conclusion, this compound is a synthetic compound that has been widely used as a pesticide and growth promoter. Its potential adverse effects on human health and the environment have led to its restricted use. This compound has been extensively studied in the field of endocrine disruption and reproductive toxicology, and its synthetic nature and well-defined chemical structure make it a useful tool for investigating the effects of environmental contaminants on the endocrine system. Further research is needed to fully understand the effects of this compound on human health and the environment and to develop safer alternatives for use in agriculture and livestock production.
Synthesemethoden
5-(4-chlorophenyl)-3-(2-methylbenzylidene)-2(3H)-furanone is synthesized by the condensation of 4-chlorobenzaldehyde and 2-methylbenzylamine in the presence of acetic acid and sulfuric acid. The reaction takes place under reflux conditions for several hours, and the resulting product is purified by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
5-(4-chlorophenyl)-3-(2-methylbenzylidene)-2(3H)-furanone has been extensively studied in the field of endocrine disruption and reproductive toxicology. It has been shown to disrupt the normal functioning of the endocrine system by mimicking or blocking the action of hormones. This compound has been found to affect the development and function of the reproductive system in both males and females, leading to infertility, reduced sperm quality, and altered ovarian function.
Eigenschaften
IUPAC Name |
(3E)-5-(4-chlorophenyl)-3-[(2-methylphenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO2/c1-12-4-2-3-5-14(12)10-15-11-17(21-18(15)20)13-6-8-16(19)9-7-13/h2-11H,1H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCFNHUXFKZNRI-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-ethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5732059.png)
![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclohexanecarboxamide](/img/structure/B5732062.png)


![N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5732090.png)

![N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5732116.png)

![4-methyl-N'-[(phenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5732126.png)
![N'-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5732133.png)

![4-{3-[(3-chloro-2-methylphenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}benzoic acid](/img/structure/B5732151.png)

![N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5732158.png)